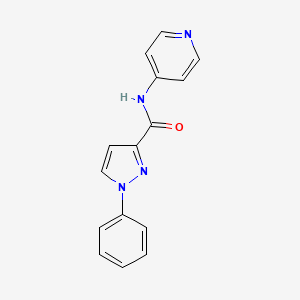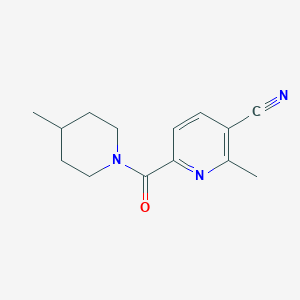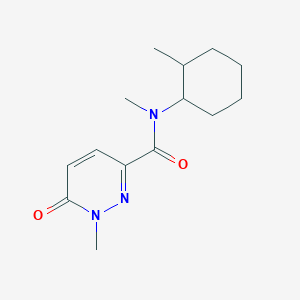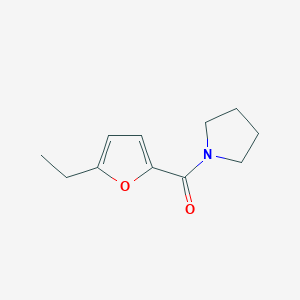
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A (PP2A), which is a serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor works by binding to the catalytic subunit of this compound, thereby inhibiting its activity. This compound is a heterotrimeric complex consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. The catalytic subunit is responsible for the dephosphorylation of various substrates, while the regulatory subunit determines the substrate specificity and subcellular localization of the enzyme.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, this compound inhibitor has been shown to reduce the accumulation of abnormal proteins and improve neuronal survival in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor in lab experiments is its potent inhibitory activity against this compound. This allows for the selective inhibition of this compound activity without affecting other phosphatases. However, one of the limitations of using this compound inhibitor is its potential off-target effects, as this compound inhibitor may also inhibit other kinases and phosphatases.
Zukünftige Richtungen
There are several future directions for the research on 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor. One potential direction is the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of this compound inhibitor in other diseases, such as viral infections and autoimmune diseases. Finally, the development of this compound inhibitor as a therapeutic agent for cancer and neurodegenerative disorders will require further preclinical and clinical studies to determine its efficacy and safety.
Synthesemethoden
The synthesis of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor involves the condensation of 4-pyridinecarboxaldehyde with 1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then purified by column chromatography to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound plays a critical role in regulating the activity of various signaling pathways that are dysregulated in cancer, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the MAPK/ERK pathway. Inhibition of this compound activity by this compound inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
This compound inhibitor has also been shown to have potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound activity is known to be dysregulated in these diseases, leading to the accumulation of abnormal proteins and neuronal death. Inhibition of this compound activity by this compound inhibitor has been shown to reduce the accumulation of abnormal proteins and improve neuronal survival in animal models of these diseases.
Eigenschaften
IUPAC Name |
1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(17-12-6-9-16-10-7-12)14-8-11-19(18-14)13-4-2-1-3-5-13/h1-11H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRSHTQUCOLNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)



![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
